Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203042
InChI: InChI=1S/C25H24N2O6S/c1-5-33-24(30)16-10-12-17(13-11-16)26-22(29)20-15(3)19(25(31)32-4)23(34-20)27-21(28)18-9-7-6-8-14(18)2/h6-13H,5H2,1-4H3,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C25H24N2O6S
Molecular Weight: 480.5 g/mol

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC16203042

Molecular Formula: C25H24N2O6S

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate -

Specification

Molecular Formula C25H24N2O6S
Molecular Weight 480.5 g/mol
IUPAC Name methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C25H24N2O6S/c1-5-33-24(30)16-10-12-17(13-11-16)26-22(29)20-15(3)19(25(31)32-4)23(34-20)27-21(28)18-9-7-6-8-14(18)2/h6-13H,5H2,1-4H3,(H,26,29)(H,27,28)
Standard InChI Key BXGWPBJCJURHRA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3C)C(=O)OC)C

Introduction

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound featuring a thiophene core with multiple functional groups, including a carbamate group, an ethoxycarbonyl group attached to a phenyl ring, and a 2-methylbenzamido group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Thiophene Ring: This involves creating the core structure of the compound.

  • Introduction of the Carbamate Group: This step adds the carbamate functionality to the molecule.

  • Esterification Processes: These processes involve the formation of ester groups, which are crucial for the compound's structure and reactivity.

Biological Activities

Research indicates that Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Compounds with similar structures have been studied for their cytotoxic effects against various cancer cell lines. The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to biological effects.

Analytical Techniques

The structural integrity of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the compound by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

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